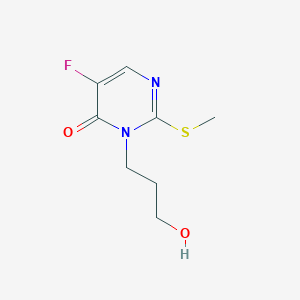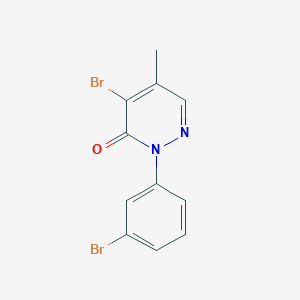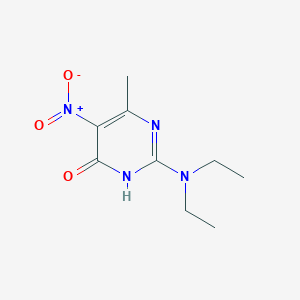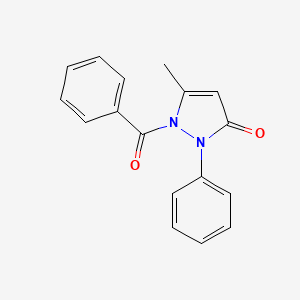![molecular formula C12H6N2O5 B12911158 Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- CAS No. 58246-14-3](/img/structure/B12911158.png)
Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]-:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted furans .
Wissenschaftliche Forschungsanwendungen
Chemistry: In the field of chemistry, Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: It may be explored for its antibacterial, antifungal, or anticancer properties .
Industry: In the industrial sector, Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- can be used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of Furan, 2-nitro-5-[(4-nitrophenyl)ethynyl]- is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethynyl group can participate in various chemical reactions, leading to the formation of new compounds with potential biological activity .
Vergleich Mit ähnlichen Verbindungen
5-(4-Nitrophenyl)furfural: This compound shares the nitrophenyl group but differs in its aldehyde functional group.
2-(4-Nitrophenyl)furan: Similar in structure but lacks the ethynyl group.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
58246-14-3 |
|---|---|
Molekularformel |
C12H6N2O5 |
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
2-nitro-5-[2-(4-nitrophenyl)ethynyl]furan |
InChI |
InChI=1S/C12H6N2O5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-2,4-5,7-8H |
InChI-Schlüssel |
FVFATDZAYMILIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12911095.png)



![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)

![4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-](/img/structure/B12911136.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12911144.png)

![4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12911146.png)
